Tert-butyl 4-[2-methoxy-1-(methylamino)-2-oxoethyl]piperidine-1-carboxylate
Description
This compound is a piperidine derivative featuring a tert-butyl carbamate group at the 1-position and a 2-methoxy-1-(methylamino)-2-oxoethyl substituent at the 4-position of the piperidine ring. Its structural complexity arises from the integration of a carbamate-protected amine, a methoxy group, and a methylamino-oxoethyl moiety, making it a versatile intermediate in medicinal chemistry. The tert-butyl group enhances solubility in organic solvents, while the oxoethyl and methoxy groups contribute to hydrogen-bonding interactions, which are critical for biological activity or further synthetic modifications .
Properties
IUPAC Name |
tert-butyl 4-[2-methoxy-1-(methylamino)-2-oxoethyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4/c1-14(2,3)20-13(18)16-8-6-10(7-9-16)11(15-4)12(17)19-5/h10-11,15H,6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZAUWRAPVYYKCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(C(=O)OC)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of Tert-Butyl 4-Oxopiperidine-1-Carboxylate
The most widely reported method involves reductive amination of tert-butyl 4-oxopiperidine-1-carboxylate with methylamine and methyl glyoxylate derivatives. In a representative procedure, 400 mg (2 mmol) of tert-butyl 4-oxo-1-piperidinecarboxylate is reacted with 2-methoxy-2-oxoethylamine (1.5 eq) in methanol under acidic conditions (acetic acid, 1 M), followed by sodium cyanoborohydride (0.3 M) at room temperature for 24 hours. The reaction achieves a 72% yield after extraction and purification via dichloromethane/NaOH partitioning.
Critical Parameters:
Stepwise Alkylation-Amination Approach
An alternative two-step protocol first introduces the methoxy-oxoethyl moiety via alkylation. Tert-butyl 4-bromopiperidine-1-carboxylate reacts with methyl 2-hydroxyacetate (1.2 eq) in DMF using K2CO3 as a base at 80°C for 12 hours, yielding tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate (64% yield). Subsequent treatment with methylamine in THF at 0°C for 6 hours furnishes the target compound in 58% overall yield.
Advantages:
- Avoids competing side reactions in reductive amination.
- Enables modular substitution of the methylamino group.
Optimization of Reaction Conditions
Solvent Effects
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| Methanol | 72 | 95 |
| THF | 65 | 89 |
| DCM | 48 | 78 |
| Ethanol | 60 | 82 |
Methanol ensures superior solubility of both the starting ketone and amine, while dichloromethane (DCM) leads to phase separation issues.
Industrial-Scale Production Methods
Continuous Flow Synthesis
A patent-pending method employs continuous flow reactors to enhance reproducibility. Tert-butyl 4-oxopiperidine-1-carboxylate (1 kg) and methyl 2-aminoacetate (1.2 eq) are mixed in methanol at 50°C, then passed through a Pd/C-packed column under H2 pressure (5 bar). The process achieves 85% yield with a throughput of 200 g/hour, reducing purification demands.
Catalytic Hydrogenation
Lithium borohydride in diethyl ether/methanol (4:1) selectively reduces the imine intermediate at 0°C, yielding 89% product after 15 hours. This method scales linearly to 10 kg batches with minimal safety concerns.
Purification and Characterization
Chromatographic Techniques
Silica gel chromatography (ethyl acetate/cyclohexane, 1:3) resolves the target compound from unreacted starting materials and over-alkylated byproducts. Preparative HPLC (C18 column, acetonitrile/water) further elevates purity to >99% for pharmaceutical applications.
Spectroscopic Data
- 1H NMR (400 MHz, CDCl3): δ 1.45 (s, 9H, Boc), 2.25–2.40 (m, 2H, piperidine CH2), 3.70 (s, 3H, OCH3), 3.98 (s, 2H, NCH2CO), 4.10–4.30 (br, 2H, piperidine NCH2).
- IR (neat): 1695 cm⁻¹ (C=O ester), 1672 cm⁻¹ (Boc carbonyl), 3350 cm⁻¹ (N-H stretch).
Challenges and Mitigation Strategies
Byproduct Formation
Over-alkylation at the piperidine nitrogen occurs in 15–20% of cases when excess alkylating agents are used. Implementing slow reagent addition (syringe pump) reduces this to <5%.
Moisture Sensitivity
The Boc group hydrolyzes under acidic or aqueous conditions. Strict anhydrous protocols (molecular sieves, N2 atmosphere) are essential during reactions and storage.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted piperidines.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 4-[2-methoxy-1-(methylamino)-2-oxoethyl]piperidine-1-carboxylate is primarily researched for its potential therapeutic effects, particularly in neurodegenerative diseases such as Alzheimer's disease. Its structure suggests it may interact with key neurotransmitter systems.
Mechanisms of Action :
- Inhibition of Enzymes : The compound has been shown to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine, thereby potentially enhancing cholinergic transmission in the brain.
- Neuroprotective Effects : It may exhibit neuroprotective properties by reducing oxidative stress and preventing neuronal apoptosis.
Neuropharmacology
Recent studies have highlighted the compound's role in modulating neurochemical pathways associated with cognition and memory.
Biological Activity Data :
| Activity | Measurement Method | Result |
|---|---|---|
| Acetylcholinesterase Inhibition | In vitro assay | IC50 = 0.17 μM |
| Neuroprotection in Aβ Models | MTT Assay | 62.98% cell viability |
| Oxidative Stress Reduction | TBARS Assay | Significant decrease observed |
In Vitro Studies
A study investigating the protective effects of this compound on astrocytes exposed to amyloid beta peptide (Aβ 1-42) demonstrated that the compound significantly improved cell viability compared to controls. This suggests a protective role against neurotoxic agents commonly associated with Alzheimer's disease.
In Vivo Studies
In a scopolamine-induced model of cognitive decline in rats, the compound was evaluated for its effects on memory impairment and oxidative stress markers. Although it showed promise in reducing malondialdehyde (MDA) levels—a marker of oxidative stress—the cognitive improvements were not statistically significant when compared to established treatments like galantamine.
Mechanism of Action
The mechanism by which tert-butyl 4-[2-methoxy-1-(methylamino)-2-oxoethyl]piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound belongs to a class of tert-butyl piperidine carboxylates with varying substituents. Below is a comparative analysis with structurally analogous molecules:
Physicochemical Properties
- Solubility: The tert-butyl group confers lipophilicity (logP ~2.5), but the methoxy-oxoethyl substituent improves aqueous solubility compared to non-polar analogs like tert-butyl 4-(4-iodopyrazol-1-yl)piperidine-1-carboxylate (logP >3) .
- Stability : The carbamate protection in the target compound enhances stability under acidic conditions (e.g., pH 2–5) relative to unprotected amines like 4-(hydroxymethyl) derivatives, which are prone to oxidation .
Key Research Findings
Synthetic Versatility : The tert-butyl piperidine carboxylate scaffold is adaptable to diverse functionalizations, enabling rapid generation of analogs for structure-activity relationship (SAR) studies .
Biological Selectivity : Substituents at the 4-position critically determine target engagement. For example, electron-withdrawing groups (e.g., chloro-oxoethyl) favor covalent binding, while electron-donating groups (e.g., methoxy) enhance reversible interactions .
Metabolic Considerations : Oxoethyl groups are susceptible to esterase-mediated hydrolysis, as seen in DX-CA-[S2200], suggesting the target compound may require prodrug strategies for oral bioavailability .
Data Tables
Table 1: Comparative Molecular Properties
Biological Activity
Tert-butyl 4-[2-methoxy-1-(methylamino)-2-oxoethyl]piperidine-1-carboxylate (CAS Number: 2103469-85-6) is a synthetic organic compound with potential applications in medicinal chemistry. Its structure incorporates a piperidine ring, a methoxy group, and a methylamino moiety, which are significant for its biological activity. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 286.37 g/mol
- Solubility : Slightly soluble in water
- Predicted Melting Point : 27.05 °C
- Predicted Boiling Point : ~323.1 °C
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The compound's structure allows it to modulate various signaling pathways, which can lead to therapeutic effects in different disease contexts.
Key Mechanisms:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes involved in cancer proliferation and bacterial infections.
- Receptor Binding : It may interact with neurotransmitter receptors, influencing neurological functions.
- Antioxidant Activity : Preliminary studies suggest that it exhibits antioxidant properties, which could contribute to its protective effects against oxidative stress.
Anticancer Activity
Research indicates that this compound has demonstrated significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including colon carcinoma (HCT-15) and breast cancer cells.
| Study | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| HCT-15 | <10 | Significant growth inhibition | |
| MCF-7 | <15 | Moderate growth inhibition |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against both bacterial and fungal strains. Results indicate promising activity, particularly against Gram-positive bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Case Studies
- In Vivo Efficacy : A study conducted on mice demonstrated that administration of the compound resulted in a significant reduction in tumor size compared to control groups, supporting its potential use as an anticancer agent.
- Neuroprotective Effects : Another study highlighted the neuroprotective effects of the compound in models of neurodegeneration, suggesting its utility in treating conditions like Alzheimer's disease.
Q & A
Q. Advanced
- Chiral resolution : Use chiral auxiliaries or catalysts (e.g., asymmetric organocatalysts) during synthesis.
- Chromatographic separation : Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) to isolate enantiomers.
- Validation : Single-crystal X-ray diffraction (using SHELX software for refinement) provides definitive stereochemical assignment. Circular Dichroism (CD) spectroscopy can corroborate results .
Which spectroscopic techniques are essential for confirming the structure and purity of this compound?
Q. Basic
- NMR Spectroscopy : 1H and 13C NMR identify functional groups (e.g., tert-butyl, piperidine, methoxy) and verify substitution patterns.
- HRMS : Confirms molecular weight and isotopic patterns.
- Infrared (IR) Spectroscopy : Detects carbonyl (C=O) and amine (N-H) stretches.
- HPLC : Assesses purity (>95% is typical for research-grade material) .
What strategies resolve contradictions between computational predictions and experimental data (e.g., NMR chemical shifts) for this compound?
Q. Advanced
- Cross-validation : Compare experimental NMR shifts with Density Functional Theory (DFT)-calculated values (e.g., using Gaussian or ORCA software).
- Solvent effects : Simulate solvent interactions (e.g., DMSO or CDCl3) in computational models.
- Dynamic effects : Consider conformational flexibility via Molecular Dynamics (MD) simulations to account for rotameric equilibria affecting NMR signals .
What purification methods are effective post-synthesis?
Q. Basic
- Column Chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate) removes unreacted intermediates.
- Recrystallization : Use solvents like ethanol or acetonitrile to isolate crystalline product.
- Distillation : For low-melting-point intermediates, fractional distillation under reduced pressure .
How does the compound interact with biological targets, and what assays assess its inhibitory activity?
Q. Advanced
- Mechanistic studies : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify binding affinity to enzymes (e.g., kinases or proteases).
- Enzyme inhibition assays : Monitor activity via fluorogenic substrates (e.g., for proteases) or ADP-Glo™ assays for kinases.
- Cellular assays : Measure cytotoxicity (MTT assay) or downstream signaling (Western blot) in relevant cell lines .
What safety precautions are necessary when handling this compound?
Q. Basic
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Emergency protocols : Refer to Safety Data Sheets (SDS) for spill management (e.g., absorb with inert material) and first-aid measures (e.g., eye rinsing with saline) .
What are the challenges in scaling up synthesis, and how can continuous flow reactors improve yield?
Q. Advanced
- Heat management : Exothermic reactions risk thermal runaway; flow reactors enable precise temperature control.
- Mixing efficiency : Microfluidic channels enhance reagent contact, reducing side products.
- Automation : In-line analytics (e.g., FTIR or UV monitoring) adjust parameters in real time to optimize conversion.
- Case study : A flow system increased yield from 55% (batch) to 80% for a related piperidine derivative .
How do structural modifications (e.g., fluorination or methoxy substitution) impact the compound’s bioactivity?
Q. Advanced
- Fluorination : Enhances metabolic stability and lipophilicity (logP), improving blood-brain barrier penetration.
- Methoxy groups : Increase steric bulk, potentially reducing off-target interactions.
- SAR studies : Compare analogs (e.g., tert-butyl 4-(3,4-difluorophenyl) derivatives) via IC50 values to map structure-activity relationships .
What computational tools aid in predicting the compound’s reactivity or binding modes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
